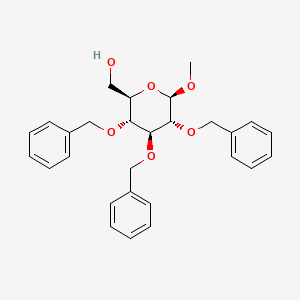
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is a methylated form of galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acylation or silylation.
Benzylation: The protected galactopyranoside is then treated with benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate to introduce benzyl groups at positions 2, 3, and 4.
Deprotection: The protecting groups are removed to yield the final product, methyl 2,3,4-tribenzyl-beta-d-galactopyranoside
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl groups or other substituents.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives and glycosides.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as an inhibitor for enzymes such as glycosidases, which are involved in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The benzyl groups enhance its binding affinity to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside: This compound has an additional benzyl group at position 6, making it more hydrophobic and potentially altering its biological activity.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar to the above compound but without the methyl group, affecting its solubility and reactivity
Uniqueness
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
MOKYEUQDXDKNDX-RKFAPSRVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


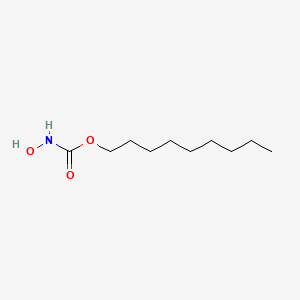
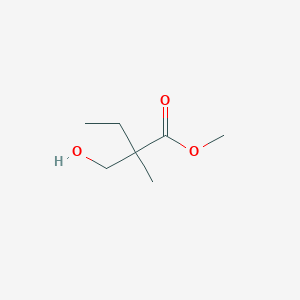
![4-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8473670.png)
![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)
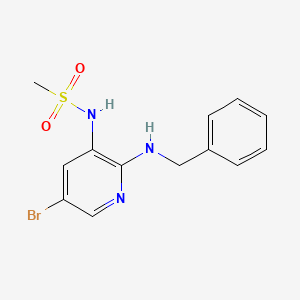
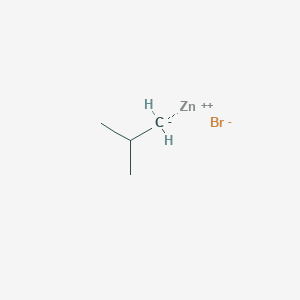
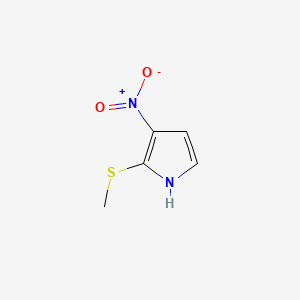
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B8473708.png)
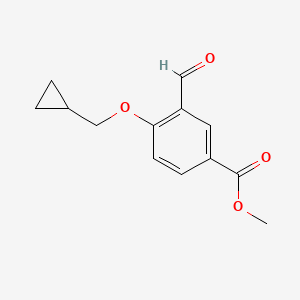
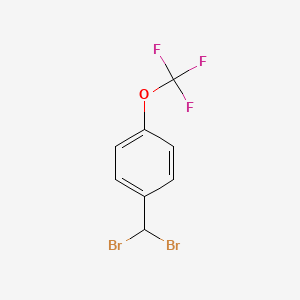
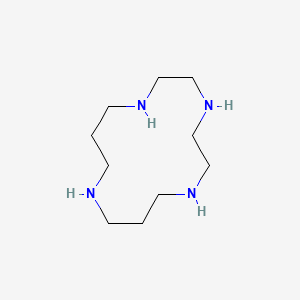
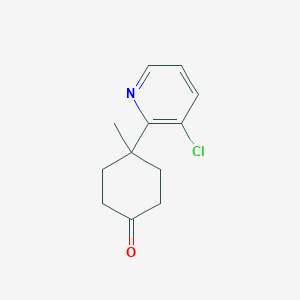
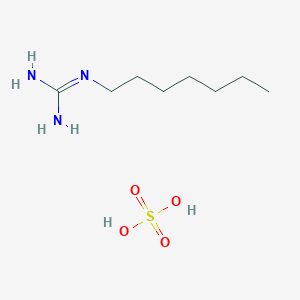
![Benzamide,5-chloro-2-hydroxy-n-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B8473741.png)
